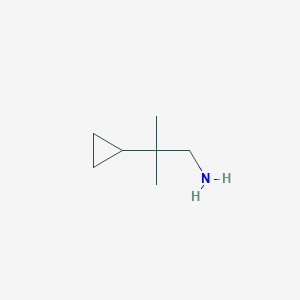

2-Cyclopropyl-2-methylpropan-1-amine

Vue d'ensemble

Description

2-Cyclopropyl-2-methylpropan-1-amine (2-CMP) is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic amine, which is composed of a cyclopropyl ring and a methyl group attached to the nitrogen atom. 2-CMP is a colorless, odorless, and crystalline solid with a melting point of 39-41 °C and a boiling point of 159-161 °C. It is soluble in water, ethanol, and other organic solvents. 2-CMP is used in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals.

Applications De Recherche Scientifique

Organic Synthesis Enhancements

A pivotal aspect of the research on 2-Cyclopropyl-2-methylpropan-1-amine involves its utility in the synthesis of complex organic molecules. Studies have demonstrated its role in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a methodology applied in the enantioselective synthesis of inhibitors like the dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008). This process highlights its significance in the creation of pharmacologically active compounds with high precision and efficiency.

Environmental Applications

The compound has been explored for environmental applications, particularly in carbon capture technologies. A comparative study on amine-based solvents for CO2 capture highlighted the potential of related amines for efficient and sustainable CO2 sequestration, suggesting that modifications of such amines could further optimize these processes (Hüser, Schmitz, & Kenig, 2017).

Pharmaceutical Synthesis

In pharmaceutical synthesis, the compound's derivatives have been used to synthesize key intermediates. For example, the preparation of (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1 receptor antagonist, showcases the application of cyclopropyl amines in the creation of significant therapeutic agents (Parker et al., 2012).

Advancements in Cyclopropylation Techniques

Research into cyclopropylation techniques, vital for medicinal chemistry, has been enhanced by the study of cyclopropyl amines. A scalable Chan-Lam cyclopropylation reaction, using potassium cyclopropyl trifluoroborate, represents a significant advancement in synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, highlighting the compound's role in facilitating complex synthesis processes (Derosa et al., 2018).

Biocatalytic Synthesis

The biocatalytic synthesis of cyclopropyl amines, exemplified by the synthesis of key building blocks for the anti-thrombotic agent ticagrelor, underscores the eco-friendly and efficient methodologies developed using this compound derivatives. These methodologies demonstrate the compound's role in producing high-purity intermediates for pharmaceutical applications with reduced environmental impact (Hugentobler et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclopropyl-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2,5-8)6-3-4-6/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPCAIWYXUIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)

![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)

![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)

![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)

![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)